molecular formula C18H21ClFN3O2 B2962836 (5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride CAS No. 2415600-56-3

(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride

Cat. No.: B2962836
CAS No.: 2415600-56-3
M. Wt: 365.83
InChI Key: HVFAAZIGOQBCSJ-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone hydrochloride , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities. The indole scaffold serves as a pharmacophore in various drug molecules, making it an essential heterocyclic system in medicinal chemistry .


Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of a fluorine atom at position 5 of the pyridine ring, followed by the addition of a methyl group at position 6. The piperazine moiety is then attached via a methanone linker. Detailed synthetic routes and reaction conditions can be found in the literature .


Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including electrophilic substitutions due to the presence of π-electrons in the indole nucleus. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of diverse derivatives .


Physical and Chemical Properties Analysis

  • Melting Point : The melting point lies within a specific range (please refer to the original synthesis paper for precise data) .

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2.ClH/c1-13-14(19)7-8-15(20-13)18(23)22-11-9-21(10-12-22)16-5-3-4-6-17(16)24-2;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFAYCNECWRJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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